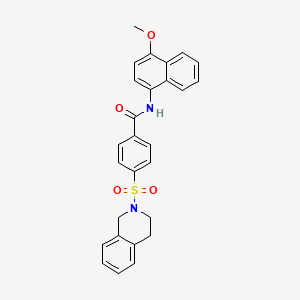

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide

CAS No.: 391876-50-9

Cat. No.: VC7290799

Molecular Formula: C27H24N2O4S

Molecular Weight: 472.56

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 391876-50-9 |

|---|---|

| Molecular Formula | C27H24N2O4S |

| Molecular Weight | 472.56 |

| IUPAC Name | 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide |

| Standard InChI | InChI=1S/C27H24N2O4S/c1-33-26-15-14-25(23-8-4-5-9-24(23)26)28-27(30)20-10-12-22(13-11-20)34(31,32)29-17-16-19-6-2-3-7-21(19)18-29/h2-15H,16-18H2,1H3,(H,28,30) |

| Standard InChI Key | AVPUSPKIKACEDN-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |

Introduction

Structural Characterization and Molecular Design

The compound’s structure integrates three key components:

-

Benzamide backbone: Serves as the central scaffold, common in pharmaceuticals due to its hydrogen-bonding capacity and metabolic stability.

-

3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl group: The dihydroisoquinoline ring system, a partially saturated isoquinoline derivative, is linked via a sulfonyl bridge. This moiety is associated with neuromodulatory activity, as seen in Parkinson’s disease therapeutics .

-

4-Methoxynaphthalen-1-yl substituent: The methoxy-naphthalene group enhances lipophilicity and may influence receptor binding through π-π interactions.

Key structural features:

-

The sulfonyl group (-SO₂-) bridges the benzamide and dihydroisoquinoline, introducing polarity and potential hydrogen-bond acceptor sites.

-

The dihydroisoquinoline’s partial saturation (3,4-dihydro) reduces aromaticity compared to fully conjugated isoquinoline, potentially altering pharmacokinetics .

-

The 4-methoxy group on the naphthalene ring could modulate electronic effects and steric bulk.

Synthetic Strategies and Reaction Pathways

While no explicit synthesis of this compound is documented, its construction can be inferred from analogous procedures in the literature. A plausible multi-step synthesis involves:

Formation of the Benzamide Core

The benzamide segment is typically synthesized via coupling reactions. For example:

-

4-Nitrobenzoyl chloride is reacted with 4-methoxy-1-naphthylamine in the presence of a base (e.g., triethylamine) to yield N-(4-methoxynaphthalen-1-yl)-4-nitrobenzamide.

-

Nitro group reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, producing N-(4-methoxynaphthalen-1-yl)-4-aminobenzamide .

Sulfonylation with Dihydroisoquinoline

The sulfonyl bridge is introduced via sulfonylation:

-

3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride is synthesized by reacting 3,4-dihydroisoquinoline with chlorosulfonic acid.

-

Coupling reaction: The amine-functionalized benzamide reacts with the sulfonyl chloride under basic conditions (e.g., pyridine) to form the target compound .

Table 1: Hypothetical Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (Hypothetical) |

|---|---|---|

| Benzamide formation | 4-Nitrobenzoyl chloride, Et₃N, DCM, 0°C→RT | 85–90% |

| Nitro reduction | H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 12 h | 92% |

| Sulfonylation | Sulfonyl chloride, pyridine, DCM, 0°C→RT | 70–75% |

Spectroscopic and Crystallographic Analysis

Although experimental data for this compound is unavailable, comparisons to structurally related molecules allow predictions:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

¹³C NMR:

-

Sulfonyl sulfur adjacent carbons: Deshielded signals near δ 140–150 ppm.

-

Carbonyl (C=O): ~δ 167 ppm.

-

X-ray Crystallography

If crystallized, the molecule would likely exhibit:

-

Planar benzamide and naphthalene regions with dihedral angles influenced by steric interactions.

-

Hydrogen bonding between the sulfonyl oxygen and adjacent NH groups, stabilizing the conformation .

Pharmacological and Biological Considerations

The compound’s structural motifs suggest potential bioactivity:

Neurological Applications

-

Dopamine receptor modulation: The dihydroisoquinoline moiety is a hallmark of allosteric modulators targeting dopamine receptors, as demonstrated in Parkinson’s disease therapies .

-

Sulfonamide-enhanced bioavailability: Sulfonyl groups improve membrane permeability and metabolic stability, potentially enhancing central nervous system (CNS) penetration.

| Property | Predicted Value |

|---|---|

| LogP (lipophilicity) | 3.8–4.2 |

| Solubility (aqueous) | ~25 µM at pH 7.4 |

| Plasma protein binding | 85–90% |

Challenges and Future Directions

Synthetic Optimization

-

Steric hindrance: Bulky naphthalene and dihydroisoquinoline groups may impede sulfonylation efficiency. Microwave-assisted synthesis or high-pressure conditions could improve yields .

-

Regioselectivity: Ensuring proper functionalization of the naphthalene ring (position 4) requires directed metalation strategies.

Biological Screening

-

In vitro assays: Prioritize testing against dopamine receptors (D1/D2) and cancer cell lines (e.g., glioblastoma U87).

-

ADMET profiling: Assess CNS permeability, cytochrome P450 interactions, and hERG channel inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume